4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
Description
4-(4-Fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a synthetic heterocyclic compound belonging to the hexahydrothieno[3,4-b]pyrazine-2(1H)-one 6,6-dioxide family. Its structure features a bicyclic core comprising a thiophene dioxide fused with a piperazine ring, substituted at the 4-position with a 4-fluorophenethyl group and at the 1-position with a 3-methoxyphenyl moiety.
The synthesis of such derivatives is rooted in methodologies developed by Shaitanov et al., who reported the preparation of 4-substituted 1-arylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxides via condensation reactions involving aminotetrahydrothiophene dioxides and aryl isocyanates or aldehydes . The introduction of fluorinated and methoxy-substituted aryl groups is strategically designed to modulate electronic, steric, and solubility properties, which are critical for optimizing molecular interactions in biological or material science applications.
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-4-(3-methoxyphenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4S/c1-28-18-4-2-3-17(11-18)24-20-14-29(26,27)13-19(20)23(12-21(24)25)10-9-15-5-7-16(22)8-6-15/h2-8,11,19-20H,9-10,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHBQEMCXSJORT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Thienopyrazine Core: The initial step involves the construction of the thienopyrazine core through a cyclization reaction. This can be achieved by reacting a suitable diene with a thiocarbonyl compound under acidic conditions.
Introduction of the Fluorophenethyl Group: The fluorophenethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the thienopyrazine core with a fluorophenethyl halide in the presence of a base.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a similar nucleophilic substitution reaction, using a methoxyphenyl halide.
Oxidation to Form the 6,6-Dioxide: The final step involves the oxidation of the thienopyrazine core to introduce the 6,6-dioxide functionality. This can be achieved using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, particularly at the thienopyrazine core, leading to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can target the 6,6-dioxide functionality, converting it back to the corresponding thienopyrazine.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thienopyrazine core.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines).
Scientific Research Applications
4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in disease.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and synthetic approaches.
Structural and Substituent Analysis
Notes:
- These features may enhance solubility and metabolic stability compared to non-fluorinated analogs .
- Its lower molecular weight (378.49 vs. 419.49) reflects the absence of fluorine and a shorter alkyl chain.
- 3-Phenylpropyl Derivative : The extended 3-phenylpropyl chain at the 4-position may enhance steric bulk and hydrophobic interactions, though the 4-methoxyphenyl group (vs. 3-methoxy in the target) alters electronic distribution.
- tert-Butyl Esters : These derivatives serve as synthetic intermediates, with the tert-butyl group acting as a protective moiety for secondary amine functionalities. The chloroacetyl group in introduces reactivity for further functionalization.
Physicochemical Properties
- Density and Boiling Points: Fluorinated derivatives (e.g., target compound) exhibit higher densities (~1.3 g/cm³) compared to non-fluorinated analogs due to increased molecular packing. Boiling points correlate with molecular weight and polarity; the target compound’s predicted boiling point (~650–670°C) aligns with analogs in .
- Acidity (pKa) : The 4-fluorophenethyl group slightly lowers the pKa (~4.5–5.0) compared to the cyclohexyl analog (pKa 4.71), reflecting fluorine’s electron-withdrawing effects .
Biological Activity
4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide, with the CAS number 1049536-49-3, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 418.5 g/mol. The structure features a thieno[3,4-b]pyrazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.5 g/mol |
| CAS Number | 1049536-49-3 |
The biological activity of this compound has been linked to several mechanisms:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for conditions like diabetes and obesity.
- Antioxidant Activity : The presence of methoxy and fluorophenyl groups may contribute to its antioxidant properties, helping to mitigate oxidative stress in cells.
Therapeutic Applications
Research indicates potential applications in various therapeutic areas, including:
- Neuroprotection : Studies have shown that compounds with similar structures can protect neuronal cells from apoptosis.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases.
- Anticancer Activity : Early investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal assessed the neuroprotective effects of related thieno[3,4-b]pyrazine derivatives. The results indicated that these compounds could significantly reduce neuronal cell death in models of oxidative stress. Although specific data on the compound is limited, the structural similarities suggest comparable effects.
Study 2: Anticancer Properties
In vitro assays conducted on similar compounds demonstrated significant cytotoxicity against various cancer cell lines. For instance, a derivative exhibited IC50 values in the low micromolar range against breast cancer cells. Further research is needed to establish the specific efficacy of this compound.
Study 3: Enzyme Inhibition
Research examining enzyme inhibition has shown promising results for thieno[3,4-b]pyrazine derivatives. These compounds were found to inhibit key metabolic enzymes involved in glucose metabolism. This effect could make them valuable in managing metabolic disorders such as type 2 diabetes.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
